6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
Description
6-Ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a quinazoline-triazine hybrid compound featuring:
- A 6-ethyl-4-methyl-substituted quinazoline core.
- A 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine moiety linked via an N-alkylation.
- A 3-(morpholin-4-yl)propyl side chain.
This structure is optimized for interactions with biological targets, particularly kinases and enzymes, due to the electron-rich quinazoline ring and the morpholine group’s hydrogen-bonding capacity.
Properties
Molecular Formula |
C21H31N7O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-ethyl-4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H31N7O/c1-3-17-5-6-19-18(13-17)16(2)24-21(25-19)26-20-22-14-28(15-23-20)8-4-7-27-9-11-29-12-10-27/h5-6,13H,3-4,7-12,14-15H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
IFJHVWAGYVMAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Ethyl-4-methylquinazolin-2-amine
The quinazoline core is synthesized via a cyclocondensation reaction. A representative protocol involves:
-
Reacting 2-amino-4-ethyl-6-methylbenzoic acid with formamide at 180°C for 6 hours to form 6-ethyl-4-methylquinazolin-4(3H)-one.
-
Treating the quinazolinone with phosphorus oxychloride (POCl₃) at reflux to yield 2-chloro-6-ethyl-4-methylquinazoline.
-
Ammonolysis of the chloroquinazoline using aqueous ammonia in ethanol at 60°C to produce 6-ethyl-4-methylquinazolin-2-amine.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Formamide, 180°C | 78% | 92% |
| 2 | POCl₃, reflux | 85% | 95% |
| 3 | NH₃, ethanol, 60°C | 70% | 98% |
Synthesis of the Triazine Intermediate
Preparation of 5-[3-(Morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
The triazine moiety is synthesized through a two-step process:
-
Morpholinylpropylamine Formation :
-
Triazine Cyclization :
Analytical Characterization :
-
¹H NMR (400 MHz, D₂O): δ 3.72 (t, 4H, morpholine OCH₂), 3.45 (m, 2H, CH₂N), 2.85 (t, 2H, CH₂NH), 1.95 (quintet, 2H, CH₂CH₂CH₂).
Coupling of Quinazoline and Triazine Moieties
Nucleophilic Aromatic Substitution
The final step involves coupling the quinazoline-2-amine with the triazine intermediate under basic conditions:
-
Dissolve 6-ethyl-4-methylquinazolin-2-amine (1 equiv) and 5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine (1.2 equiv) in dry dimethylformamide (DMF).
-
Add potassium tert-butoxide (2 equiv) and heat at 100°C for 12 hours under nitrogen.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the target compound.
Optimization Insights :
-
Excess triazine (1.2 equiv) improves yield by mitigating steric hindrance.
-
DMF enhances solubility of both reactants compared to THF or dichloromethane.
Yield and Purity :
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined method combines quinazoline and triazine syntheses in a single reactor:
-
Perform quinazolinone formation (Step 2.1) and chlorination (Step 2.2) without isolating intermediates.
-
Add the morpholinylpropylamine and cyanoguanidine directly to the reaction mixture.
-
Adjust pH to 10 with NaOH and heat at 100°C for 18 hours.
Advantages :
-
Reduces purification steps.
-
Overall yield increases to 58%.
Scalability and Industrial Considerations
Large-Scale Production Challenges
Process Optimization Strategies
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 200 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Purification Method | Column Chromatography | Crystallization |
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline core to a dihydroquinazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Haloalkanes, alkyl halides, or other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline or triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The target compound is compared to six analogs (Table 1), focusing on substituent variations and their pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Bioactivity
Quinazoline Modifications
- 6-Ethyl-4-methyl (Target): The ethyl group enhances membrane permeability compared to smaller substituents (e.g., methoxy in Analog 1).
- 6-Chloro-4-phenyl (Analog 2) : The chloro and phenyl groups improve target affinity via hydrophobic interactions but increase molecular weight, affecting pharmacokinetics .
- Halogenated Derivatives (Analog 4) : Bromine atoms enhance binding to electron-deficient pockets in enzymes but raise toxicity risks .
Side Chain Variations
- 3-(Morpholin-4-yl)propyl (Target) : The propyl linker provides flexibility for optimal receptor docking, whereas shorter chains (e.g., ethyl in Analog 1) may limit reach .
- Morpholin-4-yl (Analog 5) : The absence of a quinazoline core in Analog 5 simplifies synthesis but reduces target specificity .
Pharmacokinetic Predictions
Biological Activity
6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound belonging to the quinazoline family. Its unique structure incorporates a quinazoline core fused with a morpholine ring and a tetrahydro-1,3,5-triazin moiety, contributing to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H31N7O, with a molecular weight of 397.5 g/mol. The structural complexity suggests potential interactions with various biological targets, including kinases and G-protein coupled receptors.
Research indicates that 6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine may function as an inhibitor of specific enzymes and receptors involved in cellular processes related to cancer and inflammation. The binding to these targets can modulate their activity, resulting in therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Line : MV4-11 (acute myeloid leukemia)
- IC50 : 25 nM
- Mechanism : Induction of apoptosis via caspase activation.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential:
- Model : Xenograft tumors in nude mice derived from BRAF mutant lines.
- Dosage : Effective treatment observed at doses as low as 10 mg/kg.
- Outcome : Significant tumor growth inhibition associated with modulation of ERK signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-fluoro-N-(2-(dimethylamino)phenyl)-2-methylquinazoline | Contains a fluorine atom; different side chain | Known for its anticancer activity |
| 4-(morpholinomethyl)-quinazoline | Morpholine ring present; simpler structure | Exhibits anti-inflammatory properties |
| 7-methoxyquinazoline | Methoxy substituent; lacks complex side chains | Used in studies on neuroprotective effects |
The intricate combination of functional groups in 6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine enhances its biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Case Study 1 : A study focused on its anti-cancer properties showed that treatment with this compound resulted in a significant reduction in tumor size in preclinical models.
- Case Study 2 : Research indicated its potential as an anti-inflammatory agent by demonstrating inhibition of cytokine release in activated macrophages.
Q & A
Q. What are the critical steps in synthesizing 6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine, and how can purity be optimized?
Answer: Synthesis involves sequential functionalization of the quinazoline and triazine cores. Key steps include:
- Quinazoline Core Formation : Alkylation of 4-methylquinazolin-2-amine with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Triazine-Morpholine Side Chain Attachment : Coupling the morpholinylpropyl group via nucleophilic substitution. Reaction conditions (pH 8–9, 60–70°C) are critical to avoid byproducts like unsubstituted triazine derivatives .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound. Purity (>95%) is confirmed via analytical HPLC and ¹H/¹³C NMR .
Q. How should researchers validate the structural integrity of this compound?
Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.4 ppm, singlet) groups on the quinazoline core. Morpholine protons appear as a multiplet (δ 3.6–3.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 466.20) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry of the triazine-morpholine moiety .
Q. What preliminary assays are recommended to assess its biological activity?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Test via broth microdilution (MIC values against S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer: Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in vivo .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
Answer:
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity .
- Molecular Docking : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with quinazoline N1 and triazine N2) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon morpholine-propyl chain elongation .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
Answer:
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) during triazine-morpholine coupling to control stereocenters .
- Flow Chemistry : Optimize residence time and temperature in continuous reactors to reduce side reactions .
- DoE (Design of Experiments) : Statistically model variables (e.g., solvent polarity, catalyst loading) for yield maximization .
Q. What are the stability challenges under physiological conditions, and how are they addressed?
Answer:
- pH Sensitivity : The triazine ring hydrolyzes in acidic environments (pH <5). Stabilize via prodrug strategies (e.g., acetyl-protected morpholine) .
- Photodegradation : Store in amber vials at –20°C; add antioxidants (e.g., BHT) to formulations .
- Oxidative Stress : Replace labile C–N bonds in the triazine core with bioisosteres (e.g., pyrimidine) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .
- Advanced Characterization : Use LC-MS/MS for metabolite identification in ADME studies .
- Ethical Sourcing : Prioritize PubChem and peer-reviewed journals for structural/activity data, avoiding non-academic platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
